molecular formula C17H18ClNO4S B298733 Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Numéro de catalogue B298733
Poids moléculaire: 367.8 g/mol
Clé InChI: XINQNBBFSOZUEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, commonly known as Methyl CPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) and has shown promising results in the treatment of various diseases such as diabetes, obesity, and cancer.

Mécanisme D'action

Methyl CPA acts as a potent inhibitor of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, which is a negative regulator of insulin signaling. By inhibiting Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, Methyl CPA enhances insulin sensitivity and glucose uptake, leading to improved glycemic control. Additionally, Methyl CPA has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
Methyl CPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity, indicating its potential as an anti-obesity agent. In cancer cells, Methyl CPA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl CPA is a potent and selective inhibitor of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, making it a valuable tool for studying insulin signaling and glucose homeostasis. However, its complex synthesis and limited availability may pose a challenge for researchers. Additionally, the potential off-target effects of Methyl CPA should be carefully evaluated to ensure the specificity of its actions.

Orientations Futures

1. Development of more efficient synthesis methods for Methyl CPA to improve its availability and reduce the cost of production.
2. Evaluation of the safety and efficacy of Methyl CPA in clinical trials for the treatment of diabetes, obesity, and cancer.
3. Investigation of the molecular mechanisms underlying the anti-tumor activity of Methyl CPA to identify potential targets for cancer therapy.
4. Exploration of the potential applications of Methyl CPA in other diseases such as neurodegenerative disorders and autoimmune diseases.
5. Development of novel analogs of Methyl CPA with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, Methyl CPA is a promising compound that has shown potential in the treatment of various diseases. Its selective inhibition of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate and anti-tumor activity make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanisms of action and evaluate its safety and efficacy in clinical settings.

Méthodes De Synthèse

The synthesis of Methyl CPA involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine to form the intermediate compound, which is then reacted with methyl chloroacetate to obtain the final product. The synthesis of Methyl CPA is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

Methyl CPA has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. Additionally, Methyl CPA has demonstrated anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.

Propriétés

Nom du produit

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Formule moléculaire

C17H18ClNO4S

Poids moléculaire

367.8 g/mol

Nom IUPAC

methyl 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetate

InChI

InChI=1S/C17H18ClNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3

Clé InChI

XINQNBBFSOZUEE-UHFFFAOYSA-N

SMILES

COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

SMILES canonique

COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.